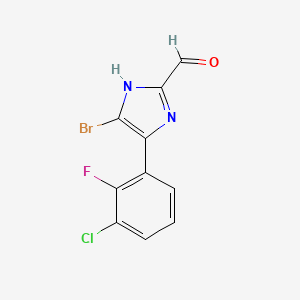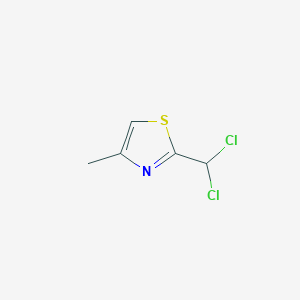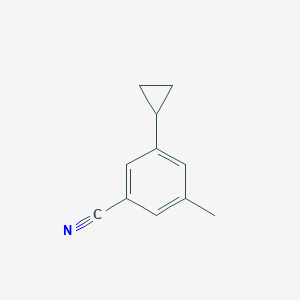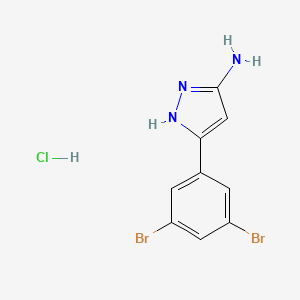
4-Chloro-5,7-dimethoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. For this compound, the starting materials would include 4-chlorophenol and 3,5-dimethoxyphenol, which react with ethyl acetoacetate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the Pechmann condensation reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the compound.
化学反応の分析
Types of Reactions
4-Chloro-5,7-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Amino or thiol-substituted coumarins.
科学的研究の応用
4-Chloro-5,7-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
作用機序
The mechanism of action of 4-Chloro-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of serotonin receptors and monoamine neurotransmitters. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
5,7-Dimethoxycoumarin: Lacks the chlorine atom but shares similar biological activities.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial properties.
4-Methylcoumarin: Another coumarin derivative with distinct chemical properties.
Uniqueness
4-Chloro-5,7-dimethoxycoumarin is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential applications. The chlorine atom provides a site for further chemical modifications, while the methoxy groups contribute to its biological activity and solubility.
特性
分子式 |
C11H9ClO4 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
4-chloro-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5H,1-2H3 |
InChIキー |
KRYYHPSOBZBXJF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)

![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)



![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)




![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
